1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole
Description
1-(2-Chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a benzyl group substituted with chlorine (2-position) and fluorine (4-position). The core pyrazole scaffold is modified with a methyl group at position 5 and a nitro group at position 3 (Figure 1). The halogenated benzyl moiety likely enhances lipophilicity and influences electronic properties, which are critical for target binding and metabolic stability.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(13)5-10(8)12/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYDKJYCNSFOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172197 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-55-3 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Reduction: Iron powder, hydrochloric acid.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution of the chloro or fluoro groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific compound 1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole has been studied for its potential to inhibit cancer cell proliferation. Studies demonstrate that modifications to the pyrazole ring can enhance its efficacy against various cancer cell lines, including breast and lung cancer .
Anti-inflammatory Properties
This compound has also shown anti-inflammatory effects in preclinical studies. The nitro group in the structure is believed to play a crucial role in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Agrochemical Applications
Pesticide Development
The compound's ability to interact with biological systems extends to agricultural applications, particularly in developing new pesticides. Its structural characteristics allow it to function as a potential herbicide or insecticide. Research into its efficacy against specific pests has yielded positive results, suggesting that it can be developed into a commercial product .
Fungicidal Activity
In addition to its insecticidal properties, studies have indicated that this compound exhibits fungicidal activity against various plant pathogens. This makes it an attractive candidate for inclusion in integrated pest management systems .
Materials Science
Polymer Additives
The unique chemical properties of this compound allow it to be used as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymer matrices. Research has shown that incorporating this compound into polymer blends can improve their resistance to environmental degradation .
Nanocomposite Development
Recent studies have explored the use of this compound in the development of nanocomposites. These materials have applications in electronics and packaging due to their enhanced barrier properties and conductivity .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation with IC50 values indicating significant potency. |
| Study 2 | Agrochemical Efficacy | Showed effectiveness as a fungicide against Fusarium species, with reduced spore germination rates. |
| Study 3 | Polymer Enhancement | Increased thermal stability of polystyrene composites by up to 30% when blended with this compound. |
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can also contribute to its reactivity and potential bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Benzyl/Phenyl Group
The benzyl group's substitution pattern significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Benzyl/Phenyl Groups
Key Findings:
Positional Isomerism of Nitro Group
The nitro group's position on the pyrazole ring influences electronic properties and reactivity:
Table 2: Nitro Group Positional Effects
Key Findings:
- Position 3 vs. 4 : A nitro group at position 3 (meta to the benzyl group) creates a resonance-stabilized structure, favoring electrophilic interactions. In contrast, position 4 (para) may lead to steric clashes in certain binding sites .
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including nucleophilic substitution and cyclization reactions involving pyrazole derivatives. The presence of electron-withdrawing groups such as chloro and nitro enhances its reactivity and biological potency.
Biological Activity Overview
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an inhibitory effect on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
-
Anticancer Properties :
- Research indicates that this compound has potential anticancer activity. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range (around 5–15 µM). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties using carrageenan-induced paw edema models in rodents. Results showed a significant reduction in edema, suggesting that it may inhibit pro-inflammatory cytokines.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels in cancer cells, leading to oxidative damage and subsequent apoptosis.
Data Table: Summary of Biological Activities
| Biological Activity | Test System | Result | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | MIC: 8–32 µg/mL | |
| Anticancer | MCF-7, HeLa cells | IC50: 5–15 µM | |
| Anti-inflammatory | Rodent model | Significant edema reduction |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, the anticancer efficacy of this compound was evaluated against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects using an animal model. The administration of the compound significantly reduced paw swelling compared to controls, demonstrating its potential as an anti-inflammatory agent through the inhibition of inflammatory mediators.
Q & A
Basic: What are the standard synthetic routes and critical optimization parameters for synthesizing 1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole?
Methodological Answer:
The synthesis typically involves condensation or nucleophilic substitution reactions between pyrazole precursors and halogenated benzyl derivatives (e.g., 2-chloro-4-fluorobenzyl halides). Key optimization parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while ethanol or DMSO may stabilize intermediates .
- Catalysts: Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions depending on the step .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C3, benzyl group at N1). Aromatic protons from the 2-chloro-4-fluorobenzyl moiety appear as distinct multiplets .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion at m/z 324.05) and fragmentation patterns .
- X-ray Diffraction: Resolves crystal packing and stereoelectronic effects, particularly for nitro-group orientation .
Advanced: How can researchers resolve contradictory data in reaction yields reported across studies?
Methodological Answer:
Contradictions often arise from:
- Solvent Purity: Trace moisture in DMF or DMSO can deactivate catalysts, reducing yields. Use molecular sieves or anhydrous conditions .
- Catalyst Batch Variability: Screen alternative catalysts (e.g., p-TsOH vs. H₂SO₄) to identify optimal activity .
- Reaction Monitoring: Employ TLC or HPLC at intermediate stages to detect side products (e.g., over-nitration or benzyl group migration) .
Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC₅₀ values. Pyrazole nitro groups often enhance cytotoxicity .
- Molecular Docking: Model interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina. The chloro-fluorobenzyl group may occupy hydrophobic pockets .
- SAR Studies: Synthesize analogs (e.g., replacing nitro with amino groups) to isolate pharmacophores .
Advanced: How can derivative synthesis be designed to improve solubility or bioavailability?
Methodological Answer:
- Functional Group Modification: Introduce polar groups (e.g., carboxylates or amines) at the pyrazole C5 position via Suzuki coupling .
- Prodrug Approaches: Convert the nitro group to a reducible prodrug (e.g., nitroimidazole derivatives) for targeted release .
- Co-crystallization: Use co-formers (e.g., succinic acid) to enhance aqueous solubility without altering bioactivity .
Basic: What are common challenges in achieving high purity, and how are they addressed?
Methodological Answer:
- By-Product Formation: Nitro group reduction or benzyl halide elimination can occur. Optimize stoichiometry (1:1.2 molar ratio of pyrazole:benzyl halide) .
- Chromatographic Troubleshooting: Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate nitro-isomers .
- Recrystallization Solvents: Ethanol/water mixtures (7:3) yield high-purity crystals .
Advanced: How should stability studies be conducted for long-term storage?
Methodological Answer:
- Accelerated Degradation Tests: Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC for nitro-group decomposition .
- Light Sensitivity: Store in amber vials under nitrogen; UV-Vis spectroscopy tracks photodegradation .
- Cryopreservation: -20°C storage with desiccants (silica gel) prevents hydrolysis .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 to model electrophilic aromatic substitution at the pyrazole C4 position, accounting for electron-withdrawing nitro groups .
- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Solvent Effect Modeling: COSMO-RS predicts solubility parameters in ionic liquids for green chemistry applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
